

# Spectroscopic and Synthetic Profile of Dimethyl 2-(2-pyrimidyl)malonate: A Technical Overview

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## Compound of Interest

Compound Name: *Dimethyl 2-(2-pyrimidyl)malonate*

Cat. No.: *B1354128*

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## Introduction:

**Dimethyl 2-(2-pyrimidyl)malonate** is a chemical compound of interest in synthetic organic chemistry, particularly as a potential building block in the development of novel pharmaceutical agents and other functional molecules. The pyrimidine core is a prevalent scaffold in a multitude of biologically active compounds, and its functionalization with a malonic ester moiety opens avenues for diverse subsequent chemical transformations. This technical guide aims to provide a comprehensive overview of the available spectroscopic data and synthetic methodologies for **Dimethyl 2-(2-pyrimidyl)malonate**. However, a thorough search of publicly available chemical databases and scientific literature did not yield specific experimental spectroscopic data (<sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and MS) or a detailed, validated experimental protocol for the synthesis of this specific compound.

This guide will, therefore, present predicted spectroscopic data based on the chemical structure and outline a plausible synthetic pathway with a general experimental protocol derived from established chemical principles for analogous reactions.

## Predicted Spectroscopic Data

Due to the absence of experimentally acquired spectra in the public domain, the following tables summarize the predicted spectroscopic characteristics for **Dimethyl 2-(2-**

**pyrimidyl)malonate.** These predictions are based on standard chemical shift values, fragmentation patterns, and vibrational frequencies for similar structural motifs.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data (CDCl<sub>3</sub>, 400 MHz)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~8.8	Doublet	2H	H-4, H-6 (Pyrimidine ring)
~7.3	Triplet	1H	H-5 (Pyrimidine ring)
~5.1	Singlet	1H	CH (Malonate)
~3.8	Singlet	6H	2 x OCH <sub>3</sub>

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data (CDCl<sub>3</sub>, 100 MHz)

Chemical Shift ( $\delta$ , ppm)	Assignment
~168	C=O (Ester)
~165	C-2 (Pyrimidine ring)
~158	C-4, C-6 (Pyrimidine ring)
~120	C-5 (Pyrimidine ring)
~58	CH (Malonate)
~53	OCH <sub>3</sub>

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Functional Group
~3050	C-H stretch (aromatic)
~2950	C-H stretch (aliphatic)
~1740	C=O stretch (ester)
~1580, 1470	C=N, C=C stretch (pyrimidine ring)
~1250	C-O stretch (ester)

Table 4: Predicted Mass Spectrometry (EI-MS) Fragmentation

m/z	Fragment
210	[M] <sup>+</sup> (Molecular Ion)
179	[M - OCH <sub>3</sub> ] <sup>+</sup>
151	[M - COOCH <sub>3</sub> ] <sup>+</sup>
133	[M - CH(COOCH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup>
79	[C <sub>4</sub> H <sub>3</sub> N <sub>2</sub> ] <sup>+</sup> (Pyrimidyl cation)

## Proposed Synthetic Protocol

The synthesis of **Dimethyl 2-(2-pyrimidyl)malonate** can be conceptually approached via a nucleophilic aromatic substitution (SNAr) reaction. This would involve the reaction of a pyrimidine with a suitable leaving group at the 2-position (e.g., a halogen) with the enolate of dimethyl malonate.

Reaction Scheme:

Detailed Hypothetical Methodology:

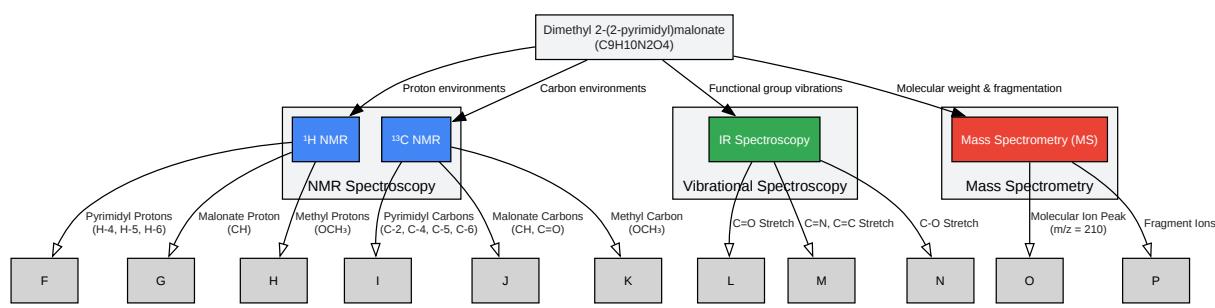
- Materials:
  - 2-Chloropyrimidine

- Dimethyl malonate
- Sodium hydride (NaH) as a 60% dispersion in mineral oil
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Procedure:
  - To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a calculated amount of sodium hydride.
  - Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then suspend it in anhydrous THF.
  - Cool the suspension to 0 °C in an ice bath.
  - Add dimethyl malonate dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the enolate.
  - Dissolve 2-chloropyrimidine in anhydrous THF and add it dropwise to the enolate solution at 0 °C.
  - Allow the reaction mixture to warm to room temperature and stir overnight.
  - Monitor the reaction progress using thin-layer chromatography (TLC).
  - Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
  - Extract the aqueous layer with ethyl acetate.

- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the solution and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired **Dimethyl 2-(2-pyrimidyl)malonate**.
- Characterization: The purified product would then be characterized by the spectroscopic methods outlined above (NMR, IR, and MS) to confirm its identity and purity.

## Logical Relationship of Spectroscopic Data

The relationship between the chemical structure of **Dimethyl 2-(2-pyrimidyl)malonate** and its expected spectroscopic data can be visualized as a logical workflow. The presence of specific functional groups and structural motifs directly corresponds to the signals observed in each spectroscopic technique.



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